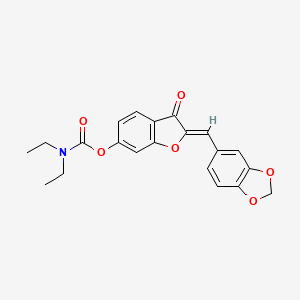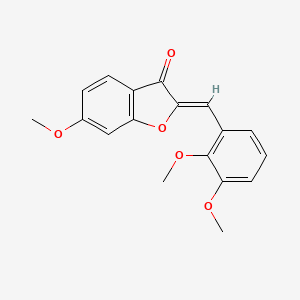![molecular formula C9H18N2O4 B2738288 1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate CAS No. 2380097-96-9](/img/structure/B2738288.png)
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate, also known as N-ethyl-2-oxo-1-pyrrolidineacetamide or piracetam, is a nootropic drug that has been used for cognitive enhancement and neuroprotection. Piracetam was first synthesized in 1964 by Corneliu E. Giurgea, a Romanian chemist, who coined the term "nootropic" to describe its properties. Since then, piracetam has been extensively studied for its effects on learning and memory, as well as its potential therapeutic applications in various neurological disorders.
Wirkmechanismus
The exact mechanism of action of piracetam is not fully understood, but it is thought to modulate neurotransmitter systems, including acetylcholine and glutamate, and enhance neuronal plasticity. Piracetam has also been shown to increase cerebral blood flow and oxygen consumption, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Piracetam has been shown to have a number of biochemical and physiological effects, including increasing the density of cholinergic receptors in the brain, enhancing the release of acetylcholine and glutamate, and increasing the synthesis of phosphatidylcholine, a major component of cell membranes. Piracetam has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Piracetam has been widely used in laboratory experiments due to its cognitive-enhancing and neuroprotective effects. However, its use in research has some limitations, including the need for high doses to achieve its effects, the potential for non-specific effects, and the lack of a clear understanding of its mechanism of action.
Zukünftige Richtungen
There are numerous potential future directions for research on piracetam and related compounds. These include investigating its effects on other neurological disorders, such as Parkinson's disease and multiple sclerosis, as well as exploring its potential as a treatment for cognitive decline in aging populations. Additionally, research could focus on developing new compounds with improved efficacy and fewer side effects. Finally, further studies are needed to better understand the mechanism of action of piracetam and related compounds, as well as their long-term effects on cognitive function and overall health.
Synthesemethoden
Piracetam can be synthesized by the reaction of 2-pyrrolidone with ethyl chloroacetate and dimethylamine. The resulting product is then hydrolyzed to yield piracetam. The synthesis of piracetam has been well-established and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
Piracetam has been extensively studied for its effects on cognitive function and neuroprotection. It has been shown to enhance learning and memory in both animals and humans, as well as improve cognitive function in patients with various neurological disorders, such as Alzheimer's disease, dementia, and stroke.
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.H2O/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12;/h7H,3-6H2,1-2H3,(H,13,14);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKMBXRFGRYDDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid hydrate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Ethyl-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2738207.png)
![N-(4-methoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2738208.png)

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)


![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)
![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)

![4-(2,5-Dioxopyrrolidin-1-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2738225.png)

![1-(4-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2738227.png)